Product packaging for Ethyl isoxazole-3-carboxylate(Cat. No.:CAS No. 3209-70-9)

Ethyl isoxazole-3-carboxylate

Cat. No.: B046841
CAS No.: 3209-70-9
M. Wt: 141.12 g/mol
InChI Key: RKXWKTOBQOSONL-UHFFFAOYSA-N
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Description

Ethyl isoxazole-3-carboxylate is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features an ester-functionalized isoxazole core, a privileged scaffold known for its prevalence in biologically active molecules. Its primary research value lies in its utility as a key synthetic intermediate for the construction of more complex molecular architectures. Researchers utilize this compound in the synthesis of amide and hydroxamic acid derivatives, or as a precursor to the corresponding carboxylic acid, enabling the exploration of structure-activity relationships (SAR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWKTOBQOSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434429
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-70-9
Record name ethyl isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Isoxazole 3 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for forming the isoxazole (B147169) ring remain fundamental in organic synthesis, offering reliable pathways to the target structures.

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole ring system. researchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with a dipolarophile such as an alkyne or alkene. researchgate.netnih.gov The reaction with an alkyne directly yields the aromatic isoxazole ring, while an alkene gives an isoxazoline, which can be subsequently oxidized if needed.

Nitrile oxides are unstable intermediates and are almost always generated in situ. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides, the dehydration of primary nitroalkanes, or the oxidation of aldoximes. nih.gov For the synthesis of ethyl isoxazole-3-carboxylate, a key precursor is ethyl chlorooximidoacetate (or ethyl 2-chloro-2-(hydroxyimino)acetate), which can generate the required nitrile oxide in the presence of a base. nanobioletters.com

A representative synthesis involves the reaction of ethyl chlorooximidoacetate with an alkyne in the presence of a base like triethylamine (B128534) or sodium carbonate. nanobioletters.com For example, the reaction with N-Boc protected alkynes can produce 5-arylisoxazole-3-carboxylic acid ethyl esters in high yield. nanobioletters.com The regioselectivity of the cycloaddition is a critical aspect, often controlled by frontier molecular orbital (FMO) interactions between the nitrile oxide and the alkyne. mdpi.comnih.gov While thermal, uncatalyzed cycloadditions can sometimes lead to mixtures of regioisomers, modern variations have improved this selectivity. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis This table is illustrative and compiles data from various synthetic approaches.

Nitrile Oxide Precursor Dipolarophile Conditions Product Type Yield Reference(s)
Ethyl chlorooximidoacetate N-Boc alkyne Na₂CO₃, THF-H₂O 5-arylisoxazole-3-carboxylate 85% nanobioletters.com
Arylhydroximoyl chlorides 1,3-Diketones DIPEA, H₂O/MeOH 3,4,5-trisubstituted isoxazoles High beilstein-journals.org
In situ from nitroalkanes Terminal Alkynes Phenyl isocyanate, Et₃N Carbocycle-fused isoxazoles High nih.gov

Condensation and Cyclocondensation Approaches

Condensation reactions provide an alternative and historically significant route to the isoxazole nucleus. The most common strategy, known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). rsc.org The reaction proceeds via condensation of the hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

For the synthesis of this compound derivatives, a suitable β-ketoester or a related 1,3-dicarbonyl precursor is required. For instance, substituted methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoates react with hydroxylamine hydrochloride to yield isoxazole-3-carboxylates. derpharmachemica.com Similarly, β-enamino diketones can be used as precursors, reacting with hydroxylamine to form isoxazoles; however, controlling the regioselectivity can be a challenge, often yielding isomeric mixtures. rsc.orgresearchgate.net

The Dornow reaction, which involves the condensation of nitroacetic esters with aldehydes, can also produce isoxazole derivatives. nanobioletters.com For instance, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield 3,5-dicarbethoxy-4-arylisoxazoles, particularly at elevated temperatures. rsc.org

Table 2: Condensation Reactions for Isoxazole Synthesis

1,3-Dicarbonyl Precursor Reagent Conditions Product Type Reference(s)
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoates Hydroxylamine hydrochloride Ethanol (B145695), HCl Methyl isoxazole-3-carboxylates derpharmachemica.com
β-Enamino diketones Hydroxylamine hydrochloride EtOH or MeCN, with additives Regioisomeric isoxazoles rsc.orgresearchgate.net
Ethyl nitroacetate Aromatic aldehydes DABCO, Water, 80 °C 3,5-dicarbethoxy-4-arylisoxazoles rsc.org
Diethyl oxalate (B1200264) and substituted acetophenones Hydroxylamine hydrochloride - Substituted isoxazole carboxylates

Modern and Advanced Synthetic Strategies

Recent advances in synthetic chemistry have introduced more sophisticated and efficient methods for preparing this compound and its derivatives, enabling novel functionalizations and improved reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly direct C-H bond functionalization, have emerged as powerful tools for modifying heterocyclic cores. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) and offers a more atom-economical route to complex molecules.

Specifically for this compound, which has unsubstituted C4 and C5 positions, palladium-catalyzed double C-H bond arylation has been successfully developed. researchgate.net This allows for the direct synthesis of C4,C5-diarylated ethyl isoxazole-3-carboxylates from the parent heterocycle and aryl bromides. researchgate.net Research has identified effective conditions for this transformation, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base or additive. researchgate.netresearchgate.net The reaction tolerates a wide range of functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents. researchgate.net This method provides direct access to a library of complex isoxazole derivatives that would be difficult to obtain through classical routes. researchgate.net

Table 3: Palladium-Catalyzed C4,C5-Diarylation of this compound Data synthesized from research findings. researchgate.netresearchgate.net

Aryl Bromide Catalyst / Ligand Additive / Base Yield of Diarylated Product
4-Bromochlorobenzene Pd(OAc)₂ / SPhos K₂CO₃ 83%
4-Bromobenzonitrile Pd(OAc)₂ / SPhos K₂CO₃ 81%
Methyl 4-bromobenzoate Pd(OAc)₂ / SPhos K₂CO₃ 76%
4-Bromoacetophenone Pd(OAc)₂ / SPhos K₂CO₃ 70%
4-Bromobenzaldehyde Pd(OAc)₂ / SPhos K₂CO₃ 61%
1-Bromo-4-(trifluoromethyl)benzene Pd(OAc)₂ / SPhos K₂CO₃ 75%

The concept of "click chemistry," introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. eresearchco.comwikipedia.org While the most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, the principles have been adapted for isoxazole synthesis. eresearchco.comwikipedia.orgnih.gov

The copper(I)-catalyzed reaction between a nitrile oxide (generated in situ) and a terminal alkyne is a powerful method that aligns with the click chemistry philosophy. eresearchco.comrsc.org This approach offers excellent regioselectivity, exclusively affording 3,5-disubstituted isoxazoles, and proceeds under mild, often aqueous, conditions. eresearchco.com This method has been used to synthesize a variety of isoxazole-containing compounds, including those linked to other complex scaffolds like glyco-conjugates. nih.gov The use of a copper catalyst accelerates the reaction and ensures high regiocontrol, which is often a problem in purely thermal cycloadditions. eresearchco.comchemrxiv.org

Microwave-assisted organic synthesis has become a mainstream technique for accelerating chemical reactions. zenodo.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and in many cases, product yields and purities are improved. nih.govrsc.org

This technology has been successfully applied to the synthesis of isoxazoles. Both 1,3-dipolar cycloadditions and condensation reactions can be significantly enhanced under microwave irradiation. For example, the synthesis of isoxazole-linked glyco-conjugates via the cycloaddition of a nitrile oxide with an alkyne saw reaction times drop from 8-10 hours under conventional heating to just 15-20 minutes with microwave assistance. nih.govrsc.org Similarly, the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride to form isoxazoles can be efficiently carried out in an ethanol medium using a microwave oven, providing a rapid route to the desired products. zenodo.org The use of microwave acceleration represents a greener and more efficient approach to synthesizing the this compound scaffold and its derivatives. nih.gov

Continuous Flow Photoisomerization for Isoxazole Derivatives

Continuous flow photochemistry has emerged as a powerful tool for the synthesis and transformation of heterocyclic compounds, including the photoisomerization of isoxazoles into their oxazole (B20620) counterparts. organic-chemistry.orgnih.gov This method addresses the limitations of traditional batch processes, such as prolonged reaction times, scalability issues, and product degradation from over-irradiation. organic-chemistry.org By utilizing microreactors, precise control over reaction parameters like residence time, temperature, and light exposure is achieved, leading to higher yields and improved reproducibility. organic-chemistry.orgucd.ie

A notable application is the photochemical transposition of isoxazoles to oxazoles. nih.gov In a typical setup, a solution of the isoxazole derivative is pumped through a flow reactor, such as a Vapourtec UV150, equipped with a medium-pressure mercury lamp. organic-chemistry.org The use of filters to block specific wavelengths can be crucial; for instance, blocking wavelengths above 400 nm can prevent side reactions. organic-chemistry.org Studies have shown that acetonitrile (B52724) is often the optimal solvent, with ideal substrate concentrations ranging from 10–15 mM and temperatures between 25–45°C. organic-chemistry.org Under these conditions, residence times as short as 20 minutes can result in conversions exceeding 90%, a significant improvement over batch methods. organic-chemistry.org

The robustness of this technique allows for the gram-scale production of oxazoles from isoxazole precursors, demonstrating its potential for industrial applications. nih.govucd.ieacs.org For example, the continuous preparation of certain oxazoles has been successfully scaled up to produce 1.5 grams over a 12-hour period. ucd.ie The method is tolerant of a wide array of functional groups, including various aryl and heteroaryl substituents, making it a versatile tool for generating libraries of drug-like fragments. organic-chemistry.orgnih.gov

Table 1: Optimized Conditions for Continuous Flow Photoisomerization of an Isoxazole

ParameterConditionObservationReference
Residence Time12.5 - 20 minutesShorter times can minimize side reactions; 20 minutes achieved >90% conversion. organic-chemistry.orgacs.org
SolventAcetonitrile (MeCN)Identified as the best performing solvent. organic-chemistry.orgacs.org
Concentration10-25 mM25 mM in MeCN gave optimal results in some studies. organic-chemistry.orgacs.org
Temperature10 - 45°CLower temperatures (10°C) can reduce colored impurities and improve yield. organic-chemistry.orgacs.org
Light SourceMedium-pressure Mercury Lamp (150 W)Provides the necessary UV irradiation for the transposition reaction. organic-chemistry.orgucd.ie

Solvent-Free and Catalyst-Free Approaches (e.g., Ball-Milling Conditions)

In alignment with the principles of green chemistry, solvent-free and catalyst-free methods for synthesizing isoxazoles have gained significant traction. Mechanochemistry, particularly using ball-milling, stands out as a highly effective technique. nih.govrsc.org This approach involves the mechanical grinding of solid reactants, often eliminating the need for bulk solvents and, in some cases, catalysts, which simplifies work-up procedures and reduces chemical waste. nih.govrsc.orgtandfonline.com

The synthesis of 3,5-disubstituted isoxazoles, including derivatives of this compound, has been successfully achieved via 1,3-dipolar cycloaddition under ball-milling conditions. nih.govnih.gov One reported catalyst-free methodology involves the reaction of terminal alkynes with hydroxyimidoyl chlorides. nih.gov For instance, ethyl (E,Z)-2-chloro-2-(hydroxyimino)acetate can be reacted with various alkynes in a planetary ball mill to produce the corresponding this compound derivatives in high yields and with short reaction times. nih.govrsc.org

The key advantages of these mechanochemical methods include:

High Yields: Moderate to excellent yields are often achieved. nih.govnih.gov

Short Reaction Times: Reactions can be completed in minutes rather than hours. rsc.orgtandfonline.com

Scalability: The processes are often reproducible on a gram scale without significant changes to reaction conditions. nih.govnih.gov

Cleaner Profiles: Reactions are often cleaner, with minimal byproduct formation. rsc.org

While some mechanochemical syntheses are entirely catalyst-free, others employ recyclable catalysts like a Cu/Al₂O₃ nanocomposite to facilitate the reaction, which still aligns with green chemistry principles by being solvent-free. nih.govrsc.org Furthermore, catalyst-free cycloaddition reactions can be performed by simple hand-grinding in a mortar and pestle, demonstrating the accessibility of this technique. rsc.org

Table 2: Examples of Solvent-Free Isoxazole Synthesis

ReactantsMethodConditionsYieldReference
Hydroxyimidoyl chlorides and terminal alkynesBall-millingCatalyst-free, Na₂CO₃, 10-60 min72% (for ethyl 5-(tributylstannyl)isoxazole-3-carboxylate) rsc.org
O-allyl salicylaldehyde (B1680747) derivatives and hydroxylaminesHand-grindingCatalyst-free, room temp.High rsc.org
Aldoximes and alkynesBall-millingOxone/NaCl/Na₂CO₃, room temp.Up to 85% tandfonline.com
3,5-dimethyl-4-nitroisoxazole and isatinHeatingCatalyst-free, in water, 50°C82-99% researchgate.net

Environmentally Benign Procedures

The development of environmentally benign procedures for synthesizing isoxazoles is a key focus of modern organic chemistry, aiming to reduce hazardous waste, energy consumption, and the use of toxic substances. nih.govbenthamdirect.com These "green" strategies encompass a range of innovative techniques beyond those that are merely solvent-free.

Key environmentally benign approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. nih.govbenthamdirect.com This technique is considered green due to its high energy efficiency. benthamdirect.com

Ultrasonic Irradiation: Sonochemistry has emerged as another green alternative, offering enhanced reaction efficiency, reduced energy consumption, and improved yields by using ultrasound to promote chemical reactions. preprints.org This method can facilitate cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts. preprints.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. nih.gov Water is an ideal green solvent, and several isoxazole syntheses have been developed to proceed efficiently in aqueous media, sometimes without any catalyst. researchgate.netnih.govrsc.org Deep eutectic solvents (DES), such as choline (B1196258) chloride-urea, are another promising class of biorenewable and recyclable alternatives to volatile organic solvents. nih.govacs.org

Electrochemical Synthesis: Electrochemically promoted protocols offer a path to isoxazole synthesis that avoids the need for external chemical oxidants or catalysts. rsc.org For example, the synthesis of 4-organoselenyl isoxazoles has been achieved via an oxidative selenocyclization that is both highly selective and atom-economical. rsc.org

Agro-Waste Catalysts: An innovative approach involves using catalysts derived from agricultural waste. For instance, water extract of orange fruit peel ash (WEOFPA) has been successfully used as an efficient, green catalyst for the synthesis of isoxazol-5(4H)-ones. nih.gov

These methods not only make the synthesis of isoxazoles like this compound more sustainable but also often lead to improved process efficiency and purity of the final products. nih.govnih.gov

Regioselectivity and Stereoselectivity Considerations in Isoxazole Annulation

The control of regioselectivity and stereoselectivity during the formation of the isoxazole ring (annulation) is critical for the synthesis of specific, functionally distinct isomers. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (like an alkyne or alkene) is the most common method for constructing the isoxazole core, and its outcome is highly dependent on reaction conditions and substrate structure. nih.govrsc.orgnih.gov

Regioselectivity , which determines the orientation of the substituents on the isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), can be precisely controlled by several factors:

Solvent and Additives: The choice of solvent can significantly influence the reaction's regiochemical pathway. nih.gov In the cyclocondensation of β-enamino diketones with hydroxylamine, switching the solvent can favor the formation of different regioisomers. nih.gov

Catalysts and Reagents: The use of Lewis acids like BF₃·OEt₂ can act as a carbonyl activator, directing the cyclization to produce 3,4,5-trisubstituted isoxazoles with high regioselectivity. nih.gov Similarly, in reactions of chalcones, using K₂CO₃ as a solid support leads to highly regioselective formation of a single isoxazole isomer. eurekaselect.com The reaction temperature and pH are also key factors in determining regioselectivity in certain syntheses. organic-chemistry.org

Substrate Structure: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role. nih.govthieme-connect.com For example, in the synthesis of isoxazole-derived phosphonates, using vinylphosphonates with a leaving group in the α or β position allows for the selective synthesis of either 3,4- or 3,5-disubstituted isoxazoles. rsc.org

Stereoselectivity becomes important when chiral centers are formed during the annulation process, particularly in the synthesis of isoxazolines from alkenes or when creating complex chiral molecules containing an isoxazole ring. thieme-connect.comnih.govacs.org

Intramolecular Cycloaddition: A powerful strategy for achieving high stereoselectivity is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.govacs.org This method has been used for the stereoselective synthesis of complex isoxazole-fused iminosugar derivatives, affording products in excellent yields with a high degree of stereocontrol. nih.govacs.org

Chiral Catalysis: Asymmetric catalysis provides an elegant route to enantiomerically enriched isoxazoles. The reaction of 3-isothiocyanatooxindoles with isoxazole derivatives, catalyzed by a chiral quinine (B1679958) derivative, produces complex dispirobisoxindoles with three contiguous stereocenters in high yields and stereoselectivities. thieme-connect.com

Table 3: Control of Regioselectivity in Isoxazole Synthesis

ReactantsKey Condition/ReagentProduct TypeYield/SelectivityReference
β-enamino diketone + NH₂OH·HClMeCN, Pyridine, BF₃·OEt₂ (2 equiv.)3,4,5-trisubstituted isoxazole79% yield, 90% regioselectivity nih.gov
β-enamino diketone + NH₂OH·HClEtOH, room temp.4,5-disubstituted isoxazole85% yield, 99% regioselectivity nih.gov
Chalcones + NH₂OH·HClK₂CO₃ solid support3,5-diarylisoxazolesExcellent yields, highly regioselective eurekaselect.com
Halogenoximes + vinylphosphonatesLeaving group on phosphonate3,5- or 3,4-disubstituted isoxazoles47-80% yields rsc.org

Challenges and Future Directions in Synthetic Accessibility

Despite significant progress in the synthesis of this compound and its derivatives, several challenges remain, while new research directions promise to enhance their accessibility and application.

Current Challenges:

Regio- and Stereocontrol: Achieving absolute control over regioselectivity and stereoselectivity, especially for polysubstituted isoxazoles, remains a significant challenge. nih.gov While many methods have been developed, they are often substrate-specific, and predicting outcomes for new reactant combinations can be difficult without extensive optimization.

Scalability of Green Methods: Although techniques like continuous flow and ball-milling have shown promise for scalability, transitioning these methods from the laboratory to an industrial scale can present engineering and economic challenges. organic-chemistry.orgucd.ienih.gov Ensuring robustness and cost-effectiveness is crucial for wider adoption.

Harsh Reagents and Byproducts: Some traditional synthetic routes still rely on hazardous reagents, toxic metal catalysts, or produce significant waste, which is undesirable from both an environmental and safety perspective. nih.gov The complete removal of metal catalysts from the final product can be particularly difficult and costly. nih.gov

Synthesis of Complex Derivatives: The preparation of highly functionalized or complex isoxazole-containing molecules often requires multi-step sequences that can be inefficient and low-yielding.

Future Directions:

Advanced Catalysis: The future of isoxazole synthesis will likely involve the development of more sophisticated and sustainable catalysts. This includes a greater focus on metal-free synthesis, employing organocatalysts, and designing highly efficient, recyclable heterogeneous catalysts to minimize waste and cost. nih.gov

Expansion of Flow Chemistry: Continuous flow technology is poised for wider application, not just for photoisomerization but for the entire synthesis of isoxazoles. acs.org Integrating reaction, separation, and catalyst recovery into a single continuous process represents a major goal for sustainable chemical manufacturing. acs.org

Mechanochemistry and Novel Energy Sources: The application of mechanochemistry is expected to expand, providing efficient and solvent-free routes to a broader range of isoxazole derivatives. nih.gov The combined use of different energy sources, such as microwave or ultrasound with flow systems, could unlock novel reaction pathways. thieme-connect.com

Computational Chemistry: Theoretical and computational studies are becoming increasingly vital for understanding reaction mechanisms, such as the photoisomerization of isoxazole to oxazole, and for predicting regiochemical and stereochemical outcomes. researchgate.netoup.comnih.gov This in-silico approach can accelerate the development of new synthetic methods by reducing the need for trial-and-error experimentation.

Increased Atom Economy: Future synthetic strategies will focus on maximizing atom economy, for instance, through novel cascade or multicomponent reactions that build molecular complexity in a single, efficient step. nih.govscirp.org

By addressing these challenges and pursuing these future directions, the chemical community can continue to improve the synthetic accessibility of valuable compounds like this compound in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Organic Transformations

Electrophilic and Nucleophilic Reactions of the Isoxazole (B147169) Ring

The isoxazole ring in ethyl isoxazole-3-carboxylate can participate in both electrophilic and nucleophilic reactions, allowing for functionalization at various positions. chemimpex.comresearchgate.net

Electrophilic Reactions: Palladium-catalyzed direct C-H bond functionalization has been employed for the C4 and C5 diarylation of this compound. This methodology provides a direct route to C4,C5-diarylated isoxazoles from commercially available substrates using aryl bromides. The reaction tolerates a variety of functional groups on the aryl bromide, such as nitrile, acetyl, chloro, and trifluoromethyl.

Another key electrophilic reaction is lithiation. The reaction of 3,5-disubstituted isoxazoles with n-butyllithium results in the formation of 4-lithio derivatives. cdnsciencepub.com These intermediates can then be trapped with electrophiles, such as carbon dioxide or iodine, to yield the corresponding 4-carboxylic acids or 4-iodo compounds. cdnsciencepub.com The resulting 4-iodoisoxazoles are particularly useful as they can undergo various palladium-catalyzed cross-coupling reactions to produce 3,4,5-trisubstituted isoxazoles.

Nucleophilic Reactions: While the isoxazole ring is generally electron-rich, it can be activated to undergo nucleophilic attack. For instance, activation of the isoxazole with triflic anhydride (B1165640) forms a highly electrophilic iminium salt intermediate. This intermediate readily reacts with nucleophiles like bis(trimethylsilyl)ketene acetals. The nucleophilic addition occurs at the C3-position, leading to the formation of novel 4-isoxazoline carboxylic acid derivatives after hydrolysis.

The isoxazole ring's structure also allows it to participate in cycloaddition reactions, further expanding its synthetic utility. chemimpex.com

Reductive Transformations and Ring Opening Reactions (e.g., Palladium Hydrogenation)

The N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions, leading to synthetically useful ring-opening reactions. mdpi.com Palladium-catalyzed hydrogenation is a prominent example of this transformation.

When ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate is subjected to palladium-catalyzed hydrogenation, a domino process occurs. mdpi.comresearchgate.net This process involves two sequential reductions: an initial deoxygenation of the 5-(benzoyloxymethyl) group to a 5-methylisoxazole (B1293550) intermediate, followed by the reductive opening of the isoxazole ring. mdpi.comunifi.it The final product of this reaction is ethyl (Z)-2-amino-4-oxo-2-pentanoate, which is a β-enamino-ketoester. mdpi.comresearchgate.net This transformation highlights the competition between two reducible sites: the benzylic-like position and the isoxazole N-O bond. mdpi.comunifi.it Under the applied conditions, both sites are reduced, and the ring-opened enaminone is the sole product obtained. mdpi.com

Different palladium catalysts and reaction conditions have been explored for this transformation, as detailed in the table below.

Palladium-Catalyzed Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate mdpi.com
Catalyst (mol%)SolventTime (h)Conversion (%)Product
Pd/C (10)Ethyl Acetate (B1210297)1630Ethyl (Z)-2-amino-4-oxo-2-pentanoate
Pd/C (20)Ethyl Acetate1650Ethyl (Z)-2-amino-4-oxo-2-pentanoate
Pd/C (30)Ethyl Acetate1680Ethyl (Z)-2-amino-4-oxo-2-pentanoate
Pd/C (30)Tetrahydrofuran16100Ethyl (Z)-2-amino-4-oxo-2-pentanoate
Pd/C (30)Ethanol (B145695)16100Ethyl (Z)-2-amino-4-oxo-2-pentanoate

Another method for the reductive ring opening of isoxazoles involves the use of molybdenum hexacarbonyl, Mo(CO)₆, in wet acetonitrile (B52724). beilstein-journals.orgnih.gov This reaction transforms substituted isoxazoles into enamines, which can then be cyclized to form pyridone derivatives. beilstein-journals.org

Oxidative Reactions of this compound

The isoxazole ring is generally more prone to reductive cleavage than oxidation. researchgate.net Direct oxidation of the aromatic isoxazole ring of this compound is not commonly reported. Instead, oxidative reactions are often employed to form the isoxazole ring from its precursors or to modify substituents attached to the ring.

For example, 3,5-diarylisoxazoles can be synthesized by the manganese dioxide (MnO₂) oxidation of the corresponding 3,5-diarylisoxazolines. researchgate.net Similarly, isoxazole-linked alcohols can be oxidized to the corresponding ketones using reagents like 2-iodoxybenzoic acid (IBX). rsc.org In some synthetic sequences, an oxidation step is the final stage in forming the aromatic isoxazole ring from a dihydroisoxazole (B8533529) intermediate. organic-chemistry.org

While not a standard chemical oxidation, metabolic studies of isoxazole-containing drugs like leflunomide (B1674699) show an in vivo oxidative isoxazole ring opening. researchgate.net This biotransformation involves a cytochrome P450-catalyzed N-O bond cleavage, converting the parent drug into its active metabolite. researchgate.net This suggests that while the ring is stable to many chemical oxidants, it can be susceptible to enzymatic oxidation. researchgate.net

Functional Group Interconversions of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group at the C3 position of the molecule is a key site for functional group interconversions, allowing for the synthesis of a variety of derivatives such as carboxylic acids and amides.

Hydrolysis: The hydrolysis of this compound to its corresponding isoxazole-3-carboxylic acid is a fundamental transformation. This is typically achieved under acidic or basic conditions. The resulting carboxylic acids are valuable intermediates for further derivatization, particularly for the synthesis of isoxazole-carboxamides. nih.govnih.gov However, the hydrolysis of substituted isoxazole esters can sometimes be challenging. For example, in the case of ethyl 3-phenyl-5-methoxy-isoxazole-4-carboxylate, the 5-methoxy group was found to be more labile to acid than the ester group, preventing the successful isolation of the carboxylic acid via acid-catalyzed hydrolysis. cdnsciencepub.com

Amidation: A significant interconversion is the amidation of the ester to form isoxazole-3-carboxamides. This can be achieved by reacting the this compound directly with various primary or secondary amines. researchgate.net Alternatively, a two-step procedure is common, involving the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This latter method is highly versatile and allows for the synthesis of a wide array of N-substituted isoxazole-3-carboxamides. nih.gov

Exploration of Reaction Mechanisms

The transformations of this compound are governed by distinct reaction mechanisms.

Reductive Ring Opening: The mechanism of the palladium-catalyzed hydrogenation of substituted ethyl isoxazole-3-carboxylates is a domino reaction. mdpi.comresearchgate.net It begins with the hydrogenolysis of a substituent (e.g., a benzoyloxymethyl group at C5) to a methyl group. mdpi.com This is followed by the key reductive cleavage of the weak N-O bond, which leads to the formation of a β-enamino-ketoester. mdpi.comresearchgate.net The stability of the resulting conjugated enaminone system drives the reaction to completion. mdpi.com

Nucleophilic Addition to the Ring: The nucleophilic addition to the isoxazole ring requires activation by a strong electron-withdrawing group. In the reaction with bis(trimethylsilyl)ketene acetals, triflic anhydride acts as the activator. The mechanism involves the initial reaction of the isoxazole nitrogen with triflic anhydride to form a highly electrophilic N-triflyl-isoxazolium salt. This salt significantly increases the electrophilicity of the C3 carbon, making it susceptible to attack by the ketene (B1206846) acetal (B89532) nucleophile. The subsequent hydrolysis of the adduct yields the final 4-isoxazoline carboxylic acid derivative.

Ester Interconversion: The mechanism of ester hydrolysis follows the classical pathways. Under basic conditions (saponification), it involves the nucleophilic acyl substitution via a tetrahedral intermediate. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The mechanism for amidation from the corresponding carboxylic acid involves the activation of the carboxyl group by a coupling agent (like EDC) to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amine nucleophile to form the stable amide bond. nih.gov

Applications in Advanced Organic Synthesis

Ethyl Isoxazole-3-carboxylate as a Versatile Synthetic Building Block

This compound is widely recognized for its utility as a versatile building block in organic synthesis. The isoxazole (B147169) ring itself is a stable aromatic system, yet it contains a weak N-O bond that can be cleaved under various reductive conditions. This "dormant" functionality allows chemists to use the isoxazole moiety as a masked precursor for other functional groups, significantly enhancing its synthetic value. chemimpex.comlifechemicals.com

The compound's structure offers multiple reaction sites. The ethyl ester at the 3-position can undergo standard transformations such as hydrolysis, amidation, and reduction, allowing for the introduction of diverse functionalities. Furthermore, the isoxazole ring can participate in various reactions, including nucleophilic substitutions and cycloadditions, which facilitates the construction of complex molecular frameworks. chemimpex.com

One of the most powerful applications of the isoxazole core is its ability to be converted into other valuable synthetic intermediates. For instance, reductive cleavage of the isoxazole ring can yield β-enamino-ketoesters, 1,3-dicarbonyl compounds, or γ-amino alcohols. lifechemicals.commdpi.com This strategic unmasking of functionality is a key reason for its widespread use. A notable example is the palladium-catalyzed hydrogenation of an this compound derivative, which results in a reductive ring opening to form an ethyl (Z)-2-amino-4-oxo-2-pentanoate, a useful enaminone. mdpi.com

Reaction TypeReagents/ConditionsResulting Functional Group/Intermediate
Ring Cleavage H₂, Pd/C (Hydrogenation)β-Enamino-ketoester
Ester Hydrolysis NaOH, H₂OCarboxylic Acid
Amidation Amine, Heat/Coupling AgentAmide
Cycloaddition Dienes (Diels-Alder)Fused Heterocyclic Systems
Nucleophilic Substitution NucleophilesSubstituted Isoxazoles

Role in Heterocycle Annulation and Diversification Strategies

The strategic placement of functional groups on the this compound scaffold makes it an excellent substrate for heterocycle annulation, the process of building a new ring onto an existing one. The ester group can be transformed into a variety of functionalities that can then participate in intramolecular cyclization reactions to form fused heterocyclic systems.

Moreover, the isoxazole ring itself can act as a linchpin in diversification strategies. Through ring-opening and subsequent recyclization cascades, a single isoxazole precursor can be converted into a library of diverse heterocyclic structures. For example, the isoxazole ring can be expanded into a 4-pyridone ring, a core structure present in many bioactive compounds. beilstein-journals.org This transformation typically involves a molybdenum hexacarbonyl-mediated ring expansion of an isoxazole derivative. beilstein-journals.org Such strategies are highly valuable in medicinal chemistry for exploring structure-activity relationships. The ability to readily access a variety of different heterocyclic cores from a common starting material is a significant advantage in the discovery of new chemical entities. nih.gov

Precursor in Medicinal Chemistry Intermediates

The isoxazole nucleus is a well-established pharmacophore present in numerous marketed drugs and biologically active compounds. lifechemicals.comnih.gov this compound is a key precursor for synthesizing a multitude of these medicinal chemistry intermediates. chemimpex.com Its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and immunoregulatory activities. chemimpex.comespublisher.commdpi.com

The compound serves as a starting material for drug candidates targeting various biological pathways. For example, isoxazole-3-carboxamides have been synthesized and evaluated for their ability to modulate the TRPV1 channel, which is involved in pain sensation. nih.gov Additionally, derivatives such as 4,5-diarylisoxazol-3-carboxylic acids have been developed as potent inhibitors of leukotriene biosynthesis, which plays a role in inflammatory diseases. nih.gov The versatility of the isoxazole scaffold allows for fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Therapeutic AreaTarget Molecule/ClassReference Compound Example
Oncology FLT3 InhibitorsN-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
Inflammation 5-Lipoxygenase (FLAP) Inhibitors4,5-diarylisoxazol-3-carboxylic acids
Pain Management TRPV1 Channel ModulatorsIsoxazole-3-carboxamide derivatives
Autoimmune Disease S1P1 Receptor AgonistsIsoxazole-3-carboxylic acid derivatives

Utility in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com The isoxazole ring is a component of various herbicides, fungicides, and pesticides. nbinno.com The development of new agrochemicals is driven by the need for compounds with high efficacy, target specificity, and favorable environmental profiles. The structural adaptability of the isoxazole core makes it an attractive scaffold for creating new active ingredients. nbinno.com

Researchers utilize this compound to synthesize novel compounds that can interfere with essential biological processes in weeds or pests. nbinno.com For instance, isoxazole-amide derivatives have been shown to possess both fungicidal and herbicidal activities. researchgate.net By modifying the substituents on the isoxazole ring, chemists can optimize the biological activity against specific agricultural targets, contributing to the development of more effective crop protection solutions. chemimpex.comnbinno.com

Contributions to Material Science (e.g., Polymers and Coatings)

The applications of this compound extend beyond the life sciences into the realm of material science. The compound is used in the formulation of advanced materials, including specialized polymers and coatings. chemimpex.com The incorporation of the isoxazole moiety into polymer backbones or as a pendant group can enhance the material's properties, such as thermal stability, chemical resistance, and durability. chemimpex.com

For example, vinylisoxazoles, which can be synthesized from isoxazole precursors, can be polymerized to create polymers with pendant isoxazole rings. researchgate.net These materials can have unique characteristics valuable for specific technological applications. The favorable properties of isoxazole derivatives, such as good solubility and stability, make them attractive for use in various formulations. chemimpex.com There is also research into isoxazole-based compounds for applications as liquid crystals and semiconductors. researchgate.net

Medicinal Chemistry and Biological Activity of Ethyl Isoxazole 3 Carboxylate and Analogues

Anti-Inflammatory Investigations

The isoxazole (B147169) scaffold is a cornerstone in the development of compounds with significant anti-inflammatory properties. The mechanism of action for many isoxazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The metabolic products of arachidonic acid, facilitated by these enzymes, are major contributors to inflammation and carcinogenesis. Overproduction of prostaglandins (B1171923) and leukotrienes can promote tumor growth by inducing angiogenesis, the formation of new blood vessels that supply tumors.

Consequently, the search for novel anti-inflammatory agents that can inhibit COX and LOX enzymes is a significant strategy in drug discovery. In this context, various series of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory capabilities. For instance, certain 3,5-disubstituted isoxazole derivatives have demonstrated significant inhibitory activity against both LOX and COX-2 enzymes.

Anti-Cancer and Antitumor Research

Ethyl isoxazole-3-carboxylate serves as a versatile building block in the synthesis of novel compounds for pharmaceutical development, particularly in the realm of anti-cancer agents chemimpex.com. The isoxazole ring is a key feature in numerous derivatives that exhibit anticancer potential through various mechanisms of action, including the induction of apoptosis, inhibition of aromatase, and disruption of tubulin polymerization nih.gov.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Transcription

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in tumor progression and metastasis, making it a significant target for cancer therapy researchgate.net. Overexpression of HIF-1 is linked to poor prognosis in cancer patients researchgate.net. Research has identified specific analogues of this compound as potent inhibitors of HIF-1α transcription researchgate.net.

A study focused on benzo[d]isoxazole derivatives revealed their efficacy as HIF-1α transcription inhibitors. In this research, 26 different benzo[d]isoxazole derivatives were designed and synthesized to assess their inhibitory activity in HEK293T cells using a dual-luciferase gene reporter assay researchgate.net. The findings indicated that the benzo[d]isoxazole-3-carboxamide structure was essential for this activity. Two compounds, in particular, demonstrated exceptional potency with an IC₅₀ value of 24 nM researchgate.net. These compounds were found to decrease the mRNA expression of HIF-1α target genes, such as VEGF and PDK1, in a concentration-dependent manner without affecting the expression of the HIF-1α protein itself researchgate.net. This highlights a specific inhibitory effect on the transcriptional activity of HIF-1α researchgate.net.

Modulation of Pyruvate Kinase M2 (PKM2) Activity

Pyruvate kinase M2 (PKM2) is a key enzyme in the final step of glycolysis and is predominantly expressed in various cancer types researchgate.net. It plays a crucial role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect, which supports rapid cell proliferation researchgate.netbenthamdirect.com. Consequently, PKM2 has emerged as an attractive target for anticancer therapies researchgate.net.

Research has explored isoxazole derivatives as potential modulators of PKM2 activity. In one study, a series of novel isoxazole derivatives of the natural compound lapachol (B1674495) were synthesized and evaluated for their potential to inhibit the PKM2 enzyme nih.gov. Using molecular docking studies, researchers assessed the binding affinity of these synthesized compounds to the PKM2 enzyme. The results indicated that the isoxazole derivatives of lapachol showed good docking results, with one particular compound demonstrating the highest binding affinity nih.gov. These findings suggest that incorporating an isoxazole fragment can have a significant impact and provides a basis for future research into new lapachol analogues for cancer treatment nih.gov.

Cytotoxic Effects on Various Cancer Cell Lines

A significant area of research for isoxazole analogues is the direct cytotoxic effect on cancer cells. Numerous studies have synthesized and evaluated series of isoxazole-based compounds for their in vitro antiproliferative activity against a panel of human cancer cell lines.

One study synthesized a series of isoxazole-carboxamide derivatives and tested their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines nih.gov. The results showed that two compounds, designated 2d and 2e, were the most active against Hep3B cells, with IC₅₀ values of approximately 23 μg/ml nih.gov. Compound 2d also showed the highest activity against HeLa cells, with an IC₅₀ of 15.48 μg/ml nih.gov.

Another investigation into different chloro-fluorophenyl-isoxazole carboxamide derivatives revealed moderate to potent cytotoxic activity against several cancer cell lines benthamdirect.com. One compound was particularly potent against the HeLa cervical cancer cell line, with an IC₅₀ value of 0.11 μg/ml, which was lower than that of the standard anticancer drug Doxorubicin in that study benthamdirect.com. Other derivatives showed strong activity against the Hep3B liver cancer cell line and the MCF7 breast cancer cell line benthamdirect.com.

Further research on indole-3-isoxazole-5-carboxamide derivatives also demonstrated their cytotoxic effects against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines nih.gov.

Compound TypeCancer Cell LineReported IC₅₀ ValueSource
Isoxazole-carboxamide (2d)HeLa (Cervical)15.48 µg/ml nih.gov
Isoxazole-carboxamide (2d)Hep3B (Liver)~23 µg/ml nih.gov
Isoxazole-carboxamide (2e)Hep3B (Liver)~23 µg/ml nih.gov
Chloro-fluorophenyl-isoxazole carboxamide (2b)HeLa (Cervical)0.11 µg/ml benthamdirect.com
Chloro-fluorophenyl-isoxazole carboxamide (2a)Hep3B (Liver)2.774 µg/ml benthamdirect.com
Chloro-fluorophenyl-isoxazole carboxamide (2c)MCF7 (Breast)1.59 µg/ml benthamdirect.com
Isoxazole Derivative (4b)HepG2, MCF-7, HCT-1166.38 - 9.96 µM nih.gov
Isoxazole Derivative (25a)HepG2, MCF-7, HCT-1166.38 - 9.96 µM nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its signaling pathway is a key regulator of cell growth, proliferation, and survival benthamscience.com. Dysregulation of this pathway is common in many cancers, making EGFR an important target for anticancer drug development benthamscience.comnih.gov. Several isoxazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK) researchgate.net.

A study focused on the synthesis of a new series of isoxazole derivatives and their evaluation as antitumor agents targeting EGFR-TK nih.gov. The compounds were tested for their in vitro antitumor activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines nih.gov. Nine of the most active compounds were then selected for EGFR-TK inhibitory activity screening. The results were promising, with three compounds showing the highest inhibitory activity against EGFR-TK, with IC₅₀ values of 0.054 µM, 0.064 µM, and 0.066 µM, respectively nih.gov. The most potent of these, compound 25a, was also found to inhibit other cancer-related proteins like VEGFR-2 and topoisomerase IIβ and was shown to induce cell cycle arrest and apoptosis in cancer cells nih.gov.

CompoundEGFR-TK Inhibitory Activity (IC₅₀)Source
Isoxazole Derivative (25a)0.054 µM nih.gov
Isoxazole Derivative (10a)0.064 µM nih.gov
Isoxazole Derivative (10b)0.066 µM nih.gov

Antimicrobial and Antifungal Efficacy

The isoxazole ring is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities ipindexing.com. Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, often showing considerable efficacy researchgate.net.

In one study, novel isoxazole derivatives were screened for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against Aspergillus niger and Candida albicans researchgate.net. The results indicated that the synthesized compounds demonstrated significant antibacterial and antifungal properties researchgate.net.

Another research effort focused on a series of isoxazole-based derivatives for their potential against Candida species, which are common fungal pathogens mdpi.comnih.gov. Two compounds, PUB14 and PUB17, were found to have selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp. mdpi.comnih.gov. These compounds also showed significantly lower cytotoxicity compared to a conventional antimicrobial agent, suggesting their potential for safe clinical application mdpi.comnih.gov.

Further studies have highlighted the antimicrobial potential of other isoxazole analogues. For instance, certain derivatives displayed activity against wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans nih.gov. Two compounds, in particular, were able to reduce over 90% of biofilm-forming cells while showing low to moderate cytotoxicity against fibroblast cells nih.gov. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been noted in some cases to increase antimicrobial activity nih.gov.

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives of isoxazole have demonstrated notable activity against significant bacterial pathogens, including Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa, which are frequent causes of difficult-to-treat infections. nih.govresearchgate.net

Research has shown that the antimicrobial efficacy of isoxazole derivatives can be significantly enhanced by the introduction of specific chemical groups. For instance, the presence of a thiophene moiety attached to the isoxazole ring has been found to increase antimicrobial activity. nih.gov In a study scrutinizing 15 isoxazole derivatives, all compounds exhibited some level of inhibitory activity against S. aureus and P. aeruginosa. nih.govresearchgate.net Two derivatives, in particular, showed markedly higher antibacterial action. Specifically, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) was exceptionally potent against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested compounds. nih.govresearchgate.net

Another study on isoxazole-carboxamide derivatives found that while most compounds had weak antibacterial effects, certain analogues showed significant activity against P. aeruginosa. nih.gov Similarly, a novel oxazole-2-carboxylic acid compound extracted from halophilic Pseudomonas aeruginosa showed proficient bioactivity against Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC and Minimum Bactericidal Concentration (MBC) values of 0.64 and 1.24 µg/mL, respectively. nih.gov The antibacterial potential of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates has also been evaluated, with many compounds showing notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives
CompoundTarget OrganismActivity MetricResultReference
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)Staphylococcus aureusMIC>1000x lower than other derivatives nih.govresearchgate.net
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidMRSAMIC0.64 µg/mL nih.gov
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidMRSAMBC1.24 µg/mL nih.gov
Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate (5e)Mycobacterium tuberculosis H37RvMIC0.25 µg/mL nih.gov
Isoxazole-carboxamide derivative (A8)Pseudomonas aeruginosaMIC2.00 mg/ml nih.gov

Anti-Biofilm Properties

Bacterial biofilms pose a significant challenge in medicine as they contribute to persistent infections and increased resistance to antimicrobial agents. nih.govresearchgate.net Isoxazole derivatives have been investigated for their ability to inhibit and reduce biofilm formation by pathogenic bacteria.

In a study involving 15 isoxazole derivatives, compounds PUB9 and PUB10 were capable of reducing more than 90% of biofilm-forming cells of both S. aureus and P. aeruginosa. nih.govresearchgate.net This suggests that beyond inhibiting planktonic growth, these compounds can interfere with the ability of bacteria to form resilient biofilm communities. Other research has focused on isoxazolone derivatives, which have been shown to substantially inhibit biofilm formation in P. aeruginosa and S. aureus at sub-inhibitory concentrations. researchgate.net The mechanism for this activity may involve the quenching of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. researchgate.net

The anti-biofilm effect is not universal across all isoxazole-related structures. For example, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, an oxazole (B20620) analogue, was effective against P. aeruginosa biofilms but had a more limited effect on S. epidermidis biofilms. mdpi.com This highlights the structural specificity required for potent anti-biofilm activity.

Efficacy Against Fungal Strains

The isoxazole scaffold is also a key component in the development of antifungal agents. Studies have demonstrated the efficacy of this compound analogues against various fungal strains, most notably Candida albicans, a common cause of opportunistic infections. nih.gov

All 15 isoxazole derivatives tested for antibacterial properties also showed an ability to inhibit the growth of C. albicans. nih.govresearchgate.net The anti-biofilm properties of derivatives PUB9 and PUB10 also extended to this fungal pathogen. nih.govresearchgate.net Certain isoxazole-carboxamide derivatives have also shown activity against C. albicans, with a MIC of 2.00 mg/ml. nih.gov

Further research into novel isoxazole-based compounds has identified derivatives with selective antifungal activity. For example, 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and a related compound (PUB17) showed activity specifically against Candida albicans. mdpi.com This selectivity is likely due to interactions with fungal-specific cellular components, such as the enzymes involved in the synthesis of ergosterol, a crucial component of fungal cell membranes that is absent in bacteria. mdpi.com In another study, an isoxazole pyrazole (B372694) carboxylate derivative exhibited potent antifungal activity against the phytopathogenic fungus Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

Enzyme Inhibitory Activity

This compound and its analogues have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases. Their ability to modulate enzyme function is a key aspect of their medicinal chemistry profile. chemimpex.com

Serine Acetyltransferase (SAT) Inhibition

Bacterial L-cysteine biosynthesis is a promising target for new antibacterial agents because this pathway is absent in mammals. nih.gov Serine acetyltransferase (SAT) is the enzyme that catalyzes the rate-limiting step in this pathway. nih.gov A series of inhibitors based on the isoxazole-3-carboxylic acid core have been developed and evaluated for their ability to inhibit Salmonella typhimurium SAT. nih.govnih.gov

In this series, the presence of the carboxylic acid functional group, or its ester and amide derivatives, was found to be important for maintaining inhibitory activity. nih.gov Both carboxylic acid and ethyl ester derivatives demonstrated adequate inhibitory capacity. While the ester derivatives were generally considered slightly more efficient, the most active compound identified in the study was a carboxylic acid derivative, 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid (22a). nih.gov The research established a preliminary structure-activity relationship for this class of compounds as bacterial SAT inhibitors. nih.govnih.gov

Table 2: Inhibition of S. thyphimurium Serine Acetyltransferase (StSAT) by Isoxazole-3-Carboxylic Acid Analogues
Compound TypeExample Compound IDIC50 (µM)Reference
Carboxylic Acid182.6 nih.gov
Carboxylic Acid2011 nih.gov
Carboxylic Acid1721 nih.gov
Carboxylic Acid22aMost active in its set nih.gov
Ester197.3 nih.gov
Ester1410 nih.gov
Amide109 nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.net Isoxazole derivatives have emerged as a new class of compounds that can inhibit CA activity. nih.govresearchgate.net

A study on newly synthesized five-membered heterocyclic isoxazole derivatives identified several compounds with significant inhibitory action against the CA enzyme. nih.govacs.org The most promising derivative, compound AC2, exhibited an IC50 value of 112.3 ± 1.6 μM. Another compound, AC3, was the second most effective with an IC50 of 228.4 ± 2.3 μM. nih.govresearchgate.net These findings suggest that the isoxazole scaffold can serve as a new framework for designing effective CA inhibitors. nih.govresearchgate.net In contrast to inhibitors, researchers have also investigated isoxazoline-based amino alcohols as activators of human brain CA isoforms, identifying compounds with activation constants in the submicromolar range for the hCA VII isoform. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoxazole Derivatives
CompoundIC50 (µM)% InhibitionReference
AC2112.3 ± 1.679.5 nih.govresearchgate.net
AC3228.4 ± 2.368.7 nih.govresearchgate.net
AC1368.258.4 nih.gov
AC4483.050.5 nih.gov
Acetazolamide (Standard)18.6 ± 0.587.0 nih.gov

General Enzyme Modulatory Roles

The isoxazole ring is a versatile structure that imparts a range of biological activities, including the modulation of various enzymes beyond SAT and CA. nih.govmdpi.com The immunomodulatory properties of isoxazole derivatives have been linked to their effects on enzyme pathways involved in inflammation and immune response. mdpi.comnih.gov

For example, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential anti-inflammatory drugs due to their ability to inhibit leukotriene synthesis. nih.gov Another isoxazole derivative demonstrated significant inhibitory activity toward lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that are key mediators of inflammation and are implicated in tumor growth. nih.gov This broad-spectrum enzyme modulatory activity underscores the therapeutic potential of the isoxazole scaffold in developing treatments for a variety of conditions, including inflammatory diseases and cancer. chemimpex.comnih.gov

Compound Names

Number/CodeChemical Name
PUB9 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
PUB10 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
PUB14 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
22a 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid
AC1, AC2, AC3, AC4 Specific isoxazole derivatives (structures detailed in source)
Acetazolamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Immunomodulatory and Immunosuppressive Effects

Derivatives of the isoxazole scaffold have demonstrated significant capabilities in modulating the immune system, with various analogues exhibiting either immunosuppressive or immunostimulatory effects. nih.govmdpi.com Research has shown that even minor structural modifications to isoxazole compounds can lead to opposite immunological functions. nih.gov

Studies on a range of isoxazole derivatives have revealed potent immunosuppressive activities. nih.gov For instance, an isoxazolo[5,4-e]triazepine derivative, compound RM33, was found to effectively suppress both humoral and cellular immune responses in mouse models when administered orally or intraperitoneally. nih.gov Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides achieved significant suppression of the in vivo humoral immune response to sheep red blood cells (SRBC) in mice at low doses. nih.gov

Further investigations into a compound designated MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) showed it moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin and had a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov Another compound, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), was noted for its strong antiproliferative activity and its ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cell cultures. nih.gov The mechanism for MM3's immunosuppressive action is suggested to be proapoptotic, indicated by increases in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov

Conversely, some isoxazole derivatives can act as immunostimulants, which could be beneficial for restoring immune function in immunocompromised individuals. mdpi.com The diverse immunoregulatory properties of these compounds, ranging from immunosuppression to immunostimulation, highlight their potential as therapeutics for a variety of immunological disorders, including inflammation and autoimmune conditions. nih.govmdpi.com

Compound/Derivative ClassObserved Immunological EffectExperimental Model/ContextReference
Isoxazolo[5,4-e]triazepine (RM33)Potent immunosuppressionSuppressed humoral and cellular responses in mice. nih.gov nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazidesSignificant immunosuppressionSuppressed humoral immune response to SRBC in mice. nih.gov nih.gov
MZO-2Moderate immunosuppression and potent anti-inflammatory effectsSuppressed DTH to ovalbumin; inhibited carrageenan-induced inflammation. nih.gov nih.gov
MM3Strong antiproliferative and immunosuppressive activityInhibited TNF-α production; induced proapoptotic pathways in Jurkat cells. nih.gov nih.gov

Neuropharmacological Activities (e.g., GABA and AMPA Receptor Agonism)

Isoxazole analogues have been investigated for their neuropharmacological activities, particularly as modulators of key neurotransmitter receptors like γ-aminobutyric acid (GABA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govku.dk

Bicyclic isoxazole GABA analogues have been studied for their inhibitory action on GABA transporters (GATs). ku.dk Compounds such as 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol (THPO) and 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol (THAO) demonstrated inhibitory activity on GAT-1 and GAT-2. ku.dk These compounds act as competitive inhibitors on GAT-1 and GAT-3, and this action, combined with their potent anticonvulsant activity, suggests they could be lead structures for new antiepileptic drugs. ku.dk

More recently, isoxazole-4-carboxamide derivatives have emerged as potent modulators of AMPA receptors, which are critical in nociceptive transmission and inflammatory pain. nih.govnih.govhuji.ac.il These derivatives are being explored as potential non-opioid analgesics. nih.govhuji.ac.il Electrophysiological studies showed that certain isoxazole-4-carboxamide derivatives, specifically CIC-1 and CIC-2, exhibited potent inhibitory effects on AMPA receptor activity, reducing it by up to 8-fold. nih.govnih.gov These compounds act as negative allosteric modulators, profoundly altering the biophysical gating properties of the receptors, which may help counteract the central sensitization that leads to chronic pain. nih.gov

Compound/Derivative ClassTarget Receptor/TransporterObserved Neuropharmacological EffectPotential ApplicationReference
THPO and THAOGABA Transporters (GAT-1, GAT-2, GAT-3)Competitive inhibition of GABA uptake. ku.dkAntiepileptic drugs. ku.dk ku.dk
Isoxazole-4-carboxamide derivatives (CIC-1, CIC-2)AMPA ReceptorsPotent inhibition of receptor activity (up to 8-fold). nih.govNon-opioid analgesics for chronic inflammatory pain. nih.govhuji.ac.il nih.govnih.govhuji.ac.il

Antioxidant Properties

Several studies have highlighted the antioxidant potential of isoxazole derivatives. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging assays. nih.govnajah.edu

Research on a series of isoxazole-carboxamide derivatives identified specific compounds with notable antioxidant activity. najah.eduresearchgate.net For instance, compound 2a from one series was found to be the most active antioxidant agent, with an IC50 value of 7.8 ± 1.21 μg/ml in the DPPH assay, compared to the Trolox positive control (IC50 2.75 μg/ml). najah.eduresearchgate.net

In another study, 4-arylhydrazinylidene-isoxazoles containing polyfluoroalkyl groups were assessed for their antioxidant properties using ABTS and ferric reducing antioxidant power (FRAP) assays. nih.gov Several of these compounds were identified as leads in the ABTS assay, demonstrating a Trolox equivalent antioxidant capacity (TEAC) of 1.50. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the terminal aryl moieties of 3,5-bis(styryl)isoxazoles has also been shown to improve antioxidant activity. nih.gov These findings indicate that the isoxazole scaffold can be effectively modified to develop potent antioxidant agents. najah.edu

Compound/Derivative ClassAssay UsedKey FindingReference
Isoxazole-carboxamide (Compound 2a)DPPHShowed potent antioxidant activity with an IC50 of 7.8 ± 1.21 μg/ml. najah.eduresearchgate.net najah.eduresearchgate.net
4-arylhydrazinylidene-isoxazolesABTS, FRAPLead compounds showed a TEAC of 1.50 in the ABTS assay. nih.gov nih.gov
3,5-bis(styryl)isoxazolesNot specifiedHydroxyl and methoxy group substitutions improved antioxidant activity. nih.gov nih.gov

Analgesic and Antihypertensive Properties

The isoxazole nucleus is a key component in compounds demonstrating significant analgesic properties. nih.gov For example, Valdecoxib, a potent COX-2 inhibitor, features an isoxazole ring. nih.gov

A study focused on the synthesis and antinociceptive potential of novel 3-substituted-isoxazole-4-carboxamide derivatives screened them for analgesic activity using the acetic acid-induced writhing assay and the hot plate test in mice. nih.gov While all synthesized compounds showed low to moderate activity, derivative B2, which contains a methoxy group, exhibited high analgesic activity comparable to the standard drug tramadol (B15222). nih.gov Further investigation into the mechanism revealed that the analgesic effects of compounds A3 and B2 likely follow a non-opioid receptor pathway. nih.gov

Indolyl–isoxazolidines represent another class of isoxazole derivatives with potent anti-inflammatory and analgesic activities. nih.gov A selected compound from this class, 9a, demonstrated analgesic effects in the carrageenan test with a potency comparable to that of indomethacin. nih.gov While the analgesic properties of isoxazole derivatives are well-documented, information regarding their antihypertensive effects is less prevalent in the current literature.

Compound/Derivative ClassAnalgesic Test ModelKey FindingReference
3-substituted-isoxazole-4-carboxamides (Compound B2)Acetic acid-induced writhing; Hot plate assayShowed high analgesic activity comparable to tramadol via a non-opioid pathway. nih.gov nih.gov
Indolyl–isoxazolidines (Compound 9a)Carrageenan testExhibited analgesic effects with potency comparable to indomethacin. nih.gov nih.gov

Antiviral Investigations

Isoxazole-amide derivatives have been a focus of research for developing new antiviral agents, particularly against plant viruses. researchgate.netnih.gov A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.netnih.gov

Bioassays revealed that several of these compounds exhibited better in vivo antiviral activities against both TMV and CMV than the commercial fungicide Ningnanmycin (NNM). nih.gov Specifically, compound 7t was identified as having the best curative, protective, and inactivation activities against both viruses, with performance superior to that of NNM. nih.gov These findings suggest that the isoxazole-amide scaffold is a promising starting point for the discovery and development of novel and effective antiviral agents for agricultural applications. researchgate.netnih.gov

Compound/Derivative ClassTarget VirusKey FindingReference
Isoxazole-amide with acylhydrazone moiety (Compound 7t)Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV)Demonstrated superior curative, protection, and inactivation activities compared to Ningnanmycin. nih.gov nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Modifications on Biological Efficacy

Research has demonstrated that specific substitutions can enhance the therapeutic potential of these compounds. For instance, in the context of antibacterial agents, the presence of methoxy (B1213986), dimethyl amino, and bromine groups on a phenyl ring at the C-5 position, coupled with nitro and chlorine groups on a phenyl ring at the C-3 position, has been shown to increase antibacterial activity. ijpca.org

Structure-activity relationship studies on various isoxazole (B147169) derivatives have yielded key insights:

Anticancer Activity : For isoxazole chalcone (B49325) derivatives with structural similarities to Combretastatin A-4 (CA4), the presence of electron-donating groups like methoxy substituents on the benzene (B151609) ring was found to enhance anticancer activity. mdpi.com In another study, trifluoromethyl-substituted derivatives exhibited greater growth inhibition against human cancer cell lines (MDA-MB-231, MCF-7, and HT-29) than their methyl-substituted counterparts. nih.gov

Anti-inflammatory Activity : A series of 4,5-diarylisoxazol-3-carboxylic acids were synthesized as inhibitors of leukotriene biosynthesis. Compounds with specific substitutions emerged as potent anti-inflammatory agents by inhibiting cellular 5-Lipoxygenase product synthesis. nih.gov

Antileishmanial Activity : In one study of isoxazole derivatives, SAR analysis indicated that trimethoxy groups were crucial for antileishmanial activity. mdpi.com Another study found that methylenedioxy groups were essential for activity against L. amazonensis and L. braziliensis. mdpi.com

General Bioactivity : The presence of a hydroxyl group on a benzene ring attached to the isoxazole scaffold has been shown to significantly increase a compound's bioactivity. Conversely, derivatizing this hydroxyl group into multiple methoxy (–OCH3) or acetate (B1210297) (–OAc) groups can lead to a significant decrease in bioactivity. mdpi.com

The alkyl chain attached to the isoxazole ring also plays a role in receptor binding and activity, with modifications in its length, flexibility, and composition influencing biological outcomes. researchgate.net

Table 1: Impact of Substituent Groups on the Biological Activity of Isoxazole Derivatives

Position of Substitution Substituent Group Observed Effect on Biological Activity Reference
C-3 Phenyl Ring Nitro, Chlorine Enhanced antibacterial activity ijpca.org
C-5 Phenyl Ring Methoxy, Dimethyl amino, Bromine Enhanced antibacterial activity ijpca.org
Benzene Ring Methoxy Enhanced anticancer activity in chalcone derivatives mdpi.com
Benzene Ring Hydroxyl Significant increase in general bioactivity mdpi.com
Benzene Ring Methoxy, Acetate Significant decrease in general bioactivity mdpi.com

Rational Design Principles for Isoxazole-Based Ligands

The rational design of isoxazole-based ligands leverages the structural and electronic features of the isoxazole core to achieve desired biological activity. The isoxazole ring system is amenable to various modifications, making it a valuable intermediate for creating diverse chemical libraries. researchgate.net Structure-based drug design is a key strategy, where crystallographic data of target proteins informs the design of novel inhibitors.

One successful approach involved using the crystallographic binding modes of an amino-isoxazole fragment and known inhibitors to develop a novel isoxazole azepine scaffold. researchgate.net This structure-based effort led to compounds with good potency in both biochemical and cellular assays. researchgate.net

In another example of rational design, a 3,4-diaryl-isoxazole-based Casein Kinase 1 (CK1) inhibitor was modified with chiral pyrrolidine (B122466) scaffolds. mdpi.com This design was driven by docking the lead compound into a CK1δ co-crystal structure to understand how the molecule could be elaborated to interact with residues in the ribose pocket of the ATP binding site. mdpi.com The goal was to extend the pharmacophore towards more hydrophilic areas of the binding pocket to promote selective interactions. mdpi.com The design predicted that the amidopyridinyl moiety would occupy the adenine (B156593) region, while the isoxazole ring would pack between specific isoleucine sidechains. mdpi.com

Key principles in the rational design of isoxazole ligands include:

Scaffold Hopping : Replacing a core molecular structure with a different one, like the isoxazole ring, while maintaining similar biological activity.

Bioisosteric Replacement : Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Structure-Based Design : Utilizing 3D structural information of the biological target to design molecules that fit and interact with high affinity and selectivity. researchgate.netmdpi.com

Pharmacophore Elucidation and Bioactivity Enhancement Strategies

The isoxazole scaffold is considered a potential pharmacophore for new drug development due to its presence in numerous clinically used drugs and its diverse biological activities. eurekaselect.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For isoxazole derivatives, the key pharmacophoric features often involve the isoxazole ring's ability to act as a hydrogen bond acceptor via its nitrogen and oxygen atoms. nih.gov

Enhancement of bioactivity is achieved through strategic structural modifications. nih.gov These alterations aim to improve the interaction between the ligand and its target receptor, enhance pharmacokinetic properties, and reduce potential toxicity. ijpca.orgnih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the isoxazole ring can directly affect the molecule's binding affinity and potency. researchgate.net

Strategies for bioactivity enhancement include:

Functional Group Modification : The addition or substitution of functional groups to optimize interactions with the target protein. As seen in SAR studies, adding specific halogen or methoxy groups can significantly boost activity. ijpca.orgmdpi.com

Improving Pharmacokinetic Profiles : Structural modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties. Including the isoxazole moiety in medicinal targets can lead to improved pharmacokinetic profiles and increased efficacy. nih.gov

Hybrid Molecule Design : Combining the isoxazole pharmacophore with other known bioactive moieties to create hybrid compounds with potentially synergistic or enhanced effects. For instance, pyrazole (B372694)/isoxazole linked arylcinnamide conjugates have been synthesized to explore their cytotoxic potential. rsc.org

Lead Optimization and Drug Discovery Pathways

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to produce a preclinical candidate with an optimal balance of potency, selectivity, and ADMET properties. danaher.com The isoxazole scaffold is frequently employed in lead optimization campaigns due to its synthetic tractability and favorable physicochemical properties. researchgate.netresearchgate.net

An example of this process is the expeditious lead optimization of isoxazole-containing inhibitors targeting the influenza A virus M2-S31N proton channel. nih.gov Starting from a lead isoxazole compound with potent antiviral activity, a rapid synthetic strategy was employed to explore the structure-activity relationships. This effort led to the development of several potent antivirals with submicromolar efficacy against various influenza A virus strains. nih.gov

The lead optimization cycle typically involves four distinct phases: Design, Synthesis, Testing, and Analysis. danaher.com

Design : Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are used to design new derivatives with predicted improvements. danaher.com

Synthesis : Novel synthetic strategies are developed to efficiently create a wide array of isoxazole derivatives for biological testing. researchgate.netnih.gov

Testing : The synthesized compounds are evaluated in a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties. altasciences.com

Analysis : The data from testing is analyzed to refine the SAR models and inform the design of the next generation of compounds.

This iterative process continues until a drug candidate that meets all the necessary criteria for preclinical development is identified. danaher.com The versatility of the isoxazole core makes it an attractive starting point for such drug discovery pathways, with the potential to address a wide range of unmet medical needs. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. While specific docking studies focused exclusively on ethyl isoxazole-3-carboxylate are not extensively documented in the literature, numerous studies on its derivatives provide valuable insights into the binding interactions of the isoxazole (B147169) scaffold.

For instance, a series of isoxazole-carboxamide derivatives were evaluated as potential inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking studies were conducted to understand the possible binding interactions with the human COX enzyme. nih.govnih.gov The results indicated that these compounds could fit into the active site of the enzyme, with specific substitutions on the phenyl and isoxazole rings influencing the binding affinity and selectivity. nih.govnih.gov

In another study, isoxazole derivatives were investigated as inhibitors of carbonic anhydrase (CA). nih.govacs.org Molecular docking was employed to predict the binding poses of these compounds within the active site of CA. nih.govacs.org The docking analysis helped in rationalizing the observed inhibitory activities and provided a basis for understanding the structure-activity relationships. nih.govacs.org

Furthermore, novel isoxazole derivatives have been designed and studied as potential tubulin inhibitors. nih.govtandfonline.com Molecular docking simulations revealed that these compounds could bind to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. The docking scores and predicted binding interactions were instrumental in identifying promising candidates for further development. nih.govtandfonline.com

The following table summarizes the findings from molecular docking studies on various isoxazole derivatives.

Biological TargetIsoxazole Derivative ClassKey Findings
Cyclooxygenase (COX)Isoxazole-carboxamidesPrediction of binding modes within the enzyme's active site, highlighting the role of specific substituents in binding affinity. nih.govnih.gov
Carbonic Anhydrase (CA)Substituted isoxazolesIdentification of key interactions within the active site, correlating with inhibitory activity. nih.govacs.org
TubulinNovel isoxazole derivativesPrediction of binding at the colchicine site, with good docking scores indicating potential as anticancer agents. nih.govtandfonline.com

These studies collectively demonstrate the utility of molecular docking in elucidating the potential biological targets of isoxazole-containing compounds and in guiding the design of new, more potent derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They are used to understand the dynamic behavior of biological systems at the atomic level, providing insights that are not accessible through static modeling techniques like molecular docking.

MD simulations have been employed to investigate the stability and dynamics of protein-ligand complexes involving isoxazole derivatives. For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), MD simulations were performed to understand the binding modes and interactions. mdpi.com The simulations revealed that the conformational motions of specific loops in the FXR ligand-binding domain were crucial for protein stability and the agonistic activity of the ligands. mdpi.com

In the study of isoxazole derivatives as carbonic anhydrase inhibitors, all-atom MD simulations were conducted to evaluate the stability of the docked ligand-protein complexes. nih.gov These simulations provided valuable information on the dynamic behavior of the ligand-bound protein and helped to assess the key binding interactions with catalytic site residues over time. nih.gov

Similarly, for newly designed isoxazole derivatives as tubulin inhibitors, MD simulations of the ligand-protein complex were carried out to confirm the stability of the ligand within the active site of the receptor. nih.govtandfonline.com The robust stability observed in these simulations supported the findings from molecular docking and QSAR models. nih.govtandfonline.com

The dissociation chemistry of deprotonated isoxazole and 3-methyl isoxazole has also been studied using direct chemical dynamics simulations, providing insights into their fragmentation patterns. acs.org

Free Energy Calculations (e.g., MM/PBSA)

Free energy calculations are used to estimate the binding affinity of a ligand to a protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose. It combines molecular mechanics energy calculations with continuum solvation models to calculate the free energy of binding.

In the investigation of isoxazole derivatives as carbonic anhydrase inhibitors, the MM/PBSA method was used to calculate the binding free energies of the ligands to the protein. nih.govacs.org The calculations were performed on snapshots extracted from MD simulation trajectories. The computed binding free energies were in good agreement with the in vitro enzyme inhibition results, providing strong support for the predicted binding modes. nih.govacs.org

Another study on isoxazole amides as SMYD3 inhibitors also utilized the MM/PBSA method as part of an enhanced sampling protocol for free energy calculations. nih.gov This approach, termed "enhanced sampling of molecular dynamics with approximation of continuum solvent" (ESMACS), was used to estimate the binding free energies of a series of compounds. nih.gov The binding free energy is calculated from the difference between the free energies of the complex, the ligand, and the receptor. nih.gov

The following table presents a summary of the binding free energy calculations for isoxazole derivatives targeting carbonic anhydrase. nih.gov

CompoundΔGbind (kcal/mol)
AC2-13.53
AC3-12.49
AC1-11.43

These results highlight the utility of MM/PBSA in providing a quantitative estimate of binding affinity, which is crucial for lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR studies have been conducted on various series of isoxazole derivatives to understand the structural requirements for their biological activities. For a series of newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, QSAR studies were performed to correlate their structural features with their anti-inflammatory activity. nih.gov A strong correlation was found between the observed and predicted activities, indicating the development of a robust QSAR model. nih.gov

In another study, 3D-QSAR modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), was applied to a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com The developed models showed strong predictive ability and the generated contour maps highlighted the importance of hydrophobic and electronegative features at specific positions for agonistic activity. mdpi.com

Furthermore, a reliable QSAR model was developed for novel isoxazole derivatives as tubulin inhibitors, which was then used to design new candidate compounds with potentially higher activity. nih.govtandfonline.com The predictive power of the QSAR model was supported by molecular docking and molecular dynamics simulations. nih.govtandfonline.com

The statistical parameters for the CoMFA and CoMSIA models for isoxazole derivatives as FXR agonists are presented in the table below. mdpi.com

Modelr²pred
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866

These QSAR studies are valuable for predicting the activity of new compounds and for guiding the rational design of more potent isoxazole-based therapeutic agents.

Analysis of Molecular Descriptors in Biological Context (e.g., TPSA, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in QSAR and other computational chemistry methods to correlate chemical structure with biological activity. Topological Polar Surface Area (TPSA) and the number of rotatable bonds are two important descriptors that are often considered in drug design.

TPSA is a descriptor that is correlated with passive molecular transport through membranes and is therefore a good predictor of oral bioavailability. A lower TPSA is generally associated with better cell permeability. For this compound, the TPSA can be calculated based on its chemical structure.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can lead to a greater loss of conformational entropy upon binding to a target, which can negatively impact binding affinity. It is generally desirable for drug candidates to have a limited number of rotatable bonds.

The analysis of molecular descriptors is a crucial step in the early stages of drug discovery to ensure that potential drug candidates have favorable pharmacokinetic properties.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl isoxazole-3-carboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the isoxazole (B147169) ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling. The protons on the isoxazole ring will appear as singlets or doublets depending on their position and coupling with neighboring protons. For the analogous ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, the ethyl group protons were observed at approximately 1.44 ppm (triplet, 3H) and 4.47 ppm (quartet, 2H) ucd.ie. The isoxazole proton appeared as a singlet at 6.80 ppm ucd.ie.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum for ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate showed signals for the ethyl group carbons at approximately 14.1 ppm (-CH3) and 62.1 ppm (-CH2) ucd.ie. The carbonyl carbon of the ester was observed at 160.2 ppm, and the isoxazole ring carbons were found at 98.5 ppm, 156.9 ppm, and 171.7 ppm ucd.ie. These values provide a reliable estimate for the expected chemical shifts in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isoxazole-H~6.8-7.0 (s)~98-100
Isoxazole-C3-~157
Isoxazole-C5-~171-172
C=O-~160
-OCH₂-~4.4-4.5 (q)~62
-CH₃~1.4 (t)~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly employed for the analysis of isoxazole derivatives beilstein-journals.org.

The molecular formula of this compound is C₆H₇NO₃, corresponding to a molecular weight of 141.12 g/mol chemimpex.com. In ESI-MS, the compound is expected to be observed as a protonated molecule [M+H]⁺ at m/z 142.

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses associated with the ester group and the isoxazole ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da) libretexts.orgpharmacy180.com. The isoxazole ring can undergo cleavage to yield various smaller fragments. While a detailed experimental fragmentation pattern for this compound is not available in the provided search results, analysis of related structures suggests that cleavage of the ester and isoxazole moieties would be the primary fragmentation routes observed libretexts.orgpharmacy180.comwhitman.edumiamioh.edu.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/z Proposed Fragment Loss from Molecular Ion (m/z 141)
142[M+H]⁺-
96[M-OC₂H₅]⁺45
70[Isoxazole-C=O]⁺71

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the isoxazole ring.

Based on data from the analogous compound, ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, a strong absorption band corresponding to the C=O stretching of the ester group is expected around 1733 cm⁻¹ ucd.ie. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region ucd.ie. The isoxazole ring itself will exhibit several characteristic vibrations. For the aforementioned analog, bands at approximately 3135 cm⁻¹ (C-H stretch of the ring), 1618 cm⁻¹, and 1510 cm⁻¹ (C=N and C=C stretching) were observed ucd.ie.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1730-1740
C-O (Ester)Stretch~1200-1300
Isoxazole C-HStretch~3100-3150
Isoxazole RingC=N, C=C Stretch~1500-1620

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. Commercial suppliers of this compound often report a purity of ≥99%, as determined by HPLC chemimpex.comjk-sci.com.

A typical HPLC method for an isoxazole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. While a specific HPLC method for this compound is not detailed in the provided results, methods for similar compounds often utilize a gradient elution to achieve optimal separation amazonaws.com. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and purity assessment.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. In the synthesis of isoxazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product.

For instance, in the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a related compound, the reaction progress was monitored by TLC on silica (B1680970) gel plates mdpi.com. A solvent system of petroleum ether and ethyl acetate (B1210297) (2:1) was used as the eluent, and the spots were visualized under UV light mdpi.com. The product had a reported Rf value of 0.67 in this system mdpi.com. For this compound, a similar silica gel stationary phase would be appropriate, with the mobile phase being a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically reported as the weight percentage of each element present. For this compound (C₆H₇NO₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

While experimental elemental analysis data for this compound was not found, data for a similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (C₁₄H₁₃NO₅), showed a close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen, which is a common requirement for the characterization of new compounds mdpi.com.

Table 4: Theoretical Elemental Composition of this compound (C₆H₇NO₃)
Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.01672.0651.06%
HydrogenH1.0177.075.01%
NitrogenN14.01114.019.93%
OxygenO16.00348.0034.00%
Total 141.14 100.00%

Emerging Research Areas and Future Perspectives

Drug Repurposing and Scaffold Hopping with the Isoxazole (B147169) Core

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and pi-pi stacking. daneshyari.com Its structural and electronic properties make it an ideal candidate for drug repurposing and scaffold hopping strategies.

Drug Repurposing: This involves finding new therapeutic uses for existing drugs. The broad spectrum of biological activities demonstrated by isoxazole-containing compounds, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, provides a rich foundation for such efforts. nih.govnih.gov For instance, a compound initially developed as an anti-inflammatory agent might be investigated for its potential as an anticancer drug, leveraging the common signaling pathways involved in both conditions.

Scaffold Hopping: This strategy entails replacing the core structure of a known active compound with a different, isosteric scaffold to discover new drug candidates with improved properties like enhanced efficacy, better selectivity, or more favorable pharmacokinetics. daneshyari.comnih.gov The isoxazole ring serves as an effective bioisostere for other aromatic and heterocyclic systems. Researchers can substitute a core moiety in an existing drug with an isoxazole ring to generate novel intellectual property and potentially overcome limitations of the original molecule, such as toxicity or poor metabolic stability. daneshyari.com

StrategyDescriptionRelevance of Isoxazole Core
Drug Repurposing Investigating existing drugs for new therapeutic uses.The wide range of known biological activities of isoxazole derivatives (e.g., anticancer, antimicrobial, anti-inflammatory) makes them prime candidates for repurposing. nih.govrsc.org
Scaffold Hopping Replacing a central molecular core with a structurally distinct group to find novel compounds with improved properties. nih.govThe isoxazole ring's versatile chemical features allow it to mimic other molecular scaffolds, leading to the development of new drugs with potentially better efficacy and safety profiles. daneshyari.com

Integration into Chemical Biology Tools and Probes

Beyond therapeutics, the isoxazole scaffold is being integrated into the design of chemical biology tools and probes to investigate complex biological systems. nih.gov These tools are essential for target validation and understanding the mechanisms of disease. Ethyl isoxazole-3-carboxylate itself is utilized in biochemical research for studying enzyme inhibitors, which helps in understanding metabolic pathways and identifying potential therapeutic targets. chemimpex.com

The development of high-quality chemical probes requires small molecules with well-defined potency, selectivity, and cell permeability. nih.gov The isoxazole core can be functionalized to create:

Target-Based Probes : These are designed with high specificity for a single biological target, allowing researchers to study protein activity, localization, and signaling networks. sigmaaldrich.com

Activity-Based Probes : These probes can be designed to covalently bind to the active site of specific enzymes, enabling the profiling of enzyme activity in complex biological samples.

Fluorescent Probes : By attaching a fluorescent tag to an isoxazole-based molecule, researchers can visualize the distribution and dynamics of the molecule or its target within living cells. nih.gov

The adaptable synthesis of isoxazole derivatives allows for the systematic incorporation of linkers, tags (like biotin (B1667282) or fluorescent dyes), and photoreactive groups necessary for creating sophisticated chemical probes for target identification and engagement studies. sigmaaldrich.com

Development of Novel Therapeutic Targets for Isoxazole Derivatives

Research into isoxazole derivatives is continuously uncovering novel therapeutic targets. The ability to easily modify the isoxazole core allows for the creation of large libraries of compounds that can be screened against various diseases, leading to the identification of new biological targets. semanticscholar.orgresearchgate.net

Recent studies have highlighted the potential of isoxazole-based compounds to modulate the activity of targets previously not associated with this scaffold. For example, specific isoxazole derivatives have been developed as potent and selective inhibitors for a range of targets implicated in various diseases. daneshyari.comnih.gov

Table of Novel Therapeutic Targets for Isoxazole Derivatives

Therapeutic Target Disease Area Research Finding
Heat Shock Protein 90 (HSP90) Cancer Isoxazole-based inhibitors like NVP-AUY922 have been developed to target HSP90, which is crucial for the stability of many oncogenic proteins. daneshyari.com
5-Lipoxygenase-Activating Protein (FLAP) Inflammation 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of FLAP, which is involved in the biosynthesis of leukotrienes, key mediators of inflammation. nih.gov
Secretory Phospholipase A2 (sPLA2) Inflammation, Cancer Indole-containing isoxazoles have been synthesized and evaluated for their sPLA2 inhibitory activity. nih.gov
FLT3 Kinase Cancer (Leukemia) N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have shown inhibitory activity against the phosphorylation of FLT3, leading to tumor regression in preclinical models. nih.gov

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Novel hybrids of triazole and isatin/benzothiazole have been designed to mimic quinazoline-based EGFR inhibitors, showing significant potential for anticancer treatment. nih.gov |

This targeted approach, moving from broad screening to rational design against specific enzymes and receptors, underscores the evolving role of isoxazoles in modern drug discovery. nih.gov

Sustainable Synthesis and Process Optimization for Industrial Production

The growing demand for isoxazole-based compounds in pharmaceuticals and other industries has spurred research into more sustainable and efficient synthetic methods. niist.res.in Traditional synthesis methods often require harsh conditions, hazardous reagents, and toxic solvents, making them unsuitable for large-scale, environmentally friendly production. mdpi.comgoogle.com

Green chemistry approaches are now being prioritized to overcome these limitations. benthamdirect.com These methods focus on improving reaction efficiency, reducing energy consumption, and minimizing waste. mdpi.com Key advancements include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. benthamdirect.combohrium.com

Ultrasonic Irradiation : Sonochemistry has emerged as a green alternative that enhances reaction rates and efficiency, often allowing for the use of eco-friendly solvents like water or even solvent-free conditions. mdpi.combohrium.com

Water-Mediated Reactions : Using water as a solvent avoids the use of volatile and toxic organic solvents, aligning with the principles of green chemistry. mdpi.com

Solvent-Free Synthesis : Conducting reactions without a solvent can increase reaction rates, simplify work-up procedures, and reduce waste. nih.gov

These modern techniques are not only more environmentally friendly but also offer advantages in terms of cost-effectiveness and safety, making them highly attractive for process optimization and industrial-scale production of this compound and related derivatives. google.com

Potential in Advanced Materials and Niche Chemical Fields

The utility of this compound and its derivatives extends beyond the biomedical field into materials science and agrochemicals. chemimpex.com The unique chemical properties of the isoxazole ring make it a valuable component in the design of functional materials and specialty chemicals.

Advanced Materials : this compound is used in formulating advanced materials like polymers and coatings. Its incorporation can enhance properties such as chemical resistance and durability. chemimpex.com The stable, aromatic nature of the isoxazole ring contributes to the thermal and chemical stability of the resulting materials.

Agrochemicals : Isoxazole derivatives have found significant applications in agricultural chemistry. chemimpex.com They form the basis of various herbicides and pesticides, contributing to more effective crop protection solutions. chemimpex.comresearchgate.net The biological activity of these compounds is leveraged to create selective agents that can target weeds or pests while being safe for the desired crops. The development of isoxazole-based agrochemicals is an active area of research, aiming to create more potent and environmentally benign products. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl isoxazole-3-carboxylate derivatives?

this compound derivatives are typically synthesized via cyclization reactions using Claisen adducts and hydroxylamine hydrochloride. For example, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is prepared by reacting substituted aryl ketones with ethyl 2-chloro-2-(hydroxyimino)acetate in dichloromethane, followed by purification via silica gel chromatography (yields: 70–85%) . Stannane-based intermediates, such as Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate, are synthesized using ethynyltributylstannane and potassium carbonate, achieving 75% yield .

Q. How are this compound derivatives characterized structurally?

Structural confirmation relies on 1H-NMR , 13C-NMR , and IR spectroscopy to identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., C13H13NO4: 247.2466 Da) . For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. What safety precautions are essential when handling this compound compounds?

These compounds exhibit H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, safety goggles, and flame-retardant lab coats. Work in fume hoods to avoid vapor inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical help .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing Ethyl 5-aryl isoxazole-3-carboxylates with varying substituents?

Substituent-dependent reactivity requires tailored conditions:

  • Electron-donating groups (e.g., methoxy) : Use mild bases (K2CO3) and polar aprotic solvents (DMF) to enhance nucleophilic attack .
  • Sterically hindered aryl groups : Extend reaction times (24–48 hours) and employ high-pressure reactors to improve yields .
  • Halogenated derivatives : Optimize stoichiometry (1:1.2 ratio of ketone to hydroxylamine) to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?

  • NMR discrepancies : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
  • Mass spectrometry anomalies : Compare experimental HRMS with computational predictions (e.g., Gaussian-based molecular modeling) .
  • Crystallographic conflicts : Validate unit cells using SHELXD for phase refinement and check for twinning artifacts .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position activate the isoxazole ring for nucleophilic substitution, while electron-donating groups (e.g., methoxy) reduce reactivity .
  • Steric effects : Bulky substituents (e.g., tert-butyl in Ethyl 5-(tert-butoxycarbonylamino)isoxazole-3-carboxylate) hinder access to the 4-position, directing reactions to the 5-position .

Q. What computational methods predict the stability and reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility (e.g., topological polar surface area = 61.6 Ų correlates with hydrophilicity) .
  • ADMET profiling : Use SwissADME to predict bioavailability and metabolic stability for drug development .

Q. How to handle discrepancies in melting points reported for the same derivative across studies?

  • Purity analysis : Confirm via HPLC (≥95% purity) and elemental analysis (C, H, N within 0.3% of theoretical values) .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify crystal forms .
  • Reproducibility : Standardize crystallization solvents (e.g., ethyl acetate/hexane) and cooling rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.